molecular formula C15H13N3O B11187674 12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11187674
M. Wt: 251.28 g/mol
InChI Key: AUXFVDDASNKOSS-UHFFFAOYSA-N
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Description

12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound belonging to the class of benzimidazoquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions. One common method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The nanoparticles can be easily separated using an external magnet and reused multiple times without significant loss of catalytic activity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of nanocatalysts and solvent-free conditions suggests that scalable and sustainable production methods could be developed.

Chemical Reactions Analysis

Types of Reactions

12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are often carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.

Scientific Research Applications

12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is known to modulate various signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazole and quinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

C14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}

This compound features a fused ring system that contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of the benzimidazoquinazoline class exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial strains and fungi. The introduction of electron-donating groups enhances antifungal activity, while electron-withdrawing groups may diminish it .

Anticancer Properties

The antiproliferative effects of this compound have been investigated in several cancer cell lines. The compound has shown inhibitory effects on thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are crucial for DNA synthesis and repair. This suggests potential applications in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been reported to inhibit pro-inflammatory cytokines, which are involved in various inflammatory processes. This activity positions the compound as a candidate for treating inflammatory diseases .

Anticonvulsant Activity

Studies have demonstrated that compounds within this class exhibit anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, providing a therapeutic avenue for epilepsy management .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against bacteria and fungi
AnticancerInhibits thymidylate synthase and PARP
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticonvulsantModulates neurotransmitter systems

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of various derivatives on cancer cells, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase. This highlights its potential utility in developing new anticancer therapies.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

12-methyl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C15H13N3O/c1-9-14-11(6-4-8-13(14)19)17-15-16-10-5-2-3-7-12(10)18(9)15/h2-3,5,7H,4,6,8H2,1H3

InChI Key

AUXFVDDASNKOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=NC4=CC=CC=C4N13)CCCC2=O

Origin of Product

United States

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